![molecular formula C21H18N2O2 B2744303 (2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034613-58-4](/img/structure/B2744303.png)
(2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
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Overview
Description
“(2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone” is a complex organic compound that contains several functional groups, including a methoxyphenyl group, a pyridinyl group, and an indolinyl group. These groups are common in many biologically active compounds and pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The functional groups present in the molecule could potentially undergo a variety of reactions, including but not limited to, substitution reactions, addition reactions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a methoxy group could increase the compound’s solubility in certain solvents .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- Evaluate its efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) in vitro .
Antiviral Activity
Antitubercular Activity
Fluorescence Properties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they have a wide range of molecular and cellular effects .
properties
IUPAC Name |
(2-methoxyphenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-25-20-5-3-2-4-18(20)21(24)23-13-10-17-14-16(6-7-19(17)23)15-8-11-22-12-9-15/h2-9,11-12,14H,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGSFGKCUHVINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone |
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